[Bis(2-chloroethoxy)methyl]benzene
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Overview
Description
[Bis(2-chloroethoxy)methyl]benzene is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of benzene, where two 2-chloroethoxy groups are attached to a central methylene bridge. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-chloroethoxy)methyl]benzene typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol displace the chlorine atoms of benzyl chloride, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as zinc chloride, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
[Bis(2-chloroethoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene .
Scientific Research Applications
[Bis(2-chloroethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those with antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals, including surfactants and plasticizers
Mechanism of Action
The mechanism by which [Bis(2-chloroethoxy)methyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethoxy)benzene: This compound has a similar structure but lacks the methylene bridge, making it less reactive in certain chemical reactions.
Benzyl chloride: While structurally related, benzyl chloride is more reactive due to the presence of a single chlorine atom directly attached to the benzene ring.
Uniqueness
[Bis(2-chloroethoxy)methyl]benzene is unique due to its dual 2-chloroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
59606-97-2 |
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Molecular Formula |
C11H14Cl2O2 |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
bis(2-chloroethoxy)methylbenzene |
InChI |
InChI=1S/C11H14Cl2O2/c12-6-8-14-11(15-9-7-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
BFVNGHJRLLUPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(OCCCl)OCCCl |
Origin of Product |
United States |
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